1,2-Dihydrogalanthamine

Description

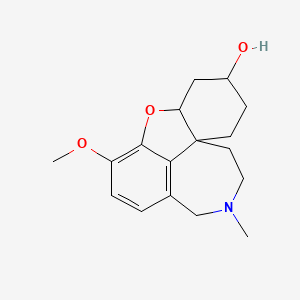

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-4,12,14,19H,5-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRMHIXYLGOZSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCC(CC2OC4=C(C=CC(=C34)C1)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies for 1,2 Dihydrogalanthamine

Botanical Sources and Distribution within Amaryllidaceae Species

The Amaryllidaceae family is renowned for its complex alkaloid profiles, which can vary significantly between genera, species, and even cultivars. conicet.gov.arnih.gov Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for identifying the diverse range of these compounds in plant extracts. conicet.gov.arsemanticscholar.orgnih.gov

The cultivar Narcissus jonquilla 'Pipit' has been a subject of phytochemical investigation for its Amaryllidaceae alkaloid content. nih.gov Studies have focused on optimizing extraction methods for prominent alkaloids like galanthamine (B1674398) and lycorine (B1675740) from this specific plant. nih.gov However, based on available research, the presence of 1,2-Dihydrogalanthamine has not been specifically identified in extracts of Narcissus jonquilla 'Pipit'.

The genus Narcissus is a rich source of Amaryllidaceae alkaloids, with dozens of distinct compounds identified across various species and cultivars. mdpi.commdpi.com Research utilizing GC-MS has successfully identified this compound (reported under its synonym, Lycoramine) in the bulb tissues of Narcissus pseudonarcissus cv. Carlton. semanticscholar.org This finding confirms the presence of the compound within the Narcissus genus, although its distribution may be specific to certain cultivars. The alkaloid profile can show remarkable differences depending on the plant organ and developmental stage. conicet.gov.ar

Currently, there is no available scientific literature detailing the phytochemical analysis of Rhodolirium andicola or its related genera for the presence of this compound.

The genus Zephyranthes, which includes species such as Zephyranthes grandiflora, is known to produce a variety of Amaryllidaceae alkaloids. longdom.org All parts of the Zephyranthes grandiflora plant contain toxic alkaloids. wisc.edu Research has confirmed the presence and accumulation of galanthamine in the bulb, leaf, and root parts of Zephyranthes grandiflora. researchgate.net However, the specific isolation of this compound from this species has not been reported in the available literature.

Table 1: Botanical Sources of this compound (Lycoramine) and Related Alkaloids This table is interactive and can be sorted by clicking on the headers.

| Compound | Botanical Source | Finding | Citation(s) |

|---|---|---|---|

| This compound (Lycoramine) | Narcissus pseudonarcissus cv. Carlton | Detected in bulb tissues. | semanticscholar.org |

| This compound | Narcissus jonquilla 'Pipit' | Not identified in studies focused on other alkaloids. | nih.gov |

| This compound | Rhodolirium andicola | No data available. | N/A |

| This compound | Zephyranthes grandiflora | Not specifically identified. | longdom.orgresearchgate.net |

| Galanthamine | Narcissus jonquilla 'Pipit' | Identified and extracted. | nih.gov |

| Galanthamine | Zephyranthes grandiflora | Identified and quantified in various plant parts. | researchgate.net |

Advanced Extraction and Purification Techniques from Plant Biomass

The isolation of Amaryllidaceae alkaloids from complex plant matrices requires efficient and modern extraction methods to achieve high yields and purity.

Pressurized Liquid Extraction (PLE) is an advanced technique that has been successfully optimized for the extraction of Amaryllidaceae alkaloids from plant material, specifically from Narcissus jonquilla 'Pipit'. nih.gov This method employs solvents at elevated temperatures and pressures to enhance extraction efficiency. nih.gov

Key parameters influencing the extraction include the choice of solvent and the operating temperature. A study on N. jonquilla 'Pipit' found that among the tested solvents, methanol (B129727) and a 1% tartaric acid methanolic solution provided the highest yields of total alkaloids under default conditions (120°C, 60 bar, 10-minute static cycle). nih.gov Toluene, in contrast, resulted in the lowest total amounts but preferentially extracted galanthamine and related alkaloids. nih.gov

Temperature plays a critical role in the extraction yield. For galanthamine, the concentration increased as the temperature was raised from 20°C to 150°C. nih.gov For lycorine, the maximum concentration was achieved at a temperature of approximately 125°C. nih.gov Following the initial PLE, crude extracts can be further purified using techniques such as solid-phase extraction with Oasis MCX cartridges, which can yield recoveries of 80-100%. nih.gov

Table 2: Optimized PLE Parameters for Amaryllidaceae Alkaloids from N. jonquilla 'Pipit' This table is interactive and can be sorted by clicking on the headers.

| Parameter | Condition/Solvent | Effect on Alkaloid Yield | Citation |

|---|---|---|---|

| Solvent | Methanol | High yield of total alkaloids. | nih.gov |

| Solvent | 1% Tartaric Acid in Methanol | High yield of total alkaloids. | nih.gov |

| Solvent | Toluene | Low yield of total alkaloids; preferential extraction of galanthamine-type alkaloids. | nih.gov |

| Temperature | 20°C to 150°C | Increasing yield for galanthamine. | nih.gov |

| Temperature | ~125°C | Maximum yield for lycorine. | nih.gov |

| Pressure | 60 bar (default) | Standard operating condition. | nih.gov |

| Purification | Oasis MCX Cartridges | 80-100% recovery of alkaloids from crude extract. | nih.gov |

Unveiling this compound: A Closer Look at a Minor Amaryllidaceae Alkaloid

The chemical compound this compound, also known by its synonym Lycoramine (B192828), is a naturally occurring alkaloid found within the Amaryllidaceae plant family. While not as extensively studied as its close relative, galanthamine, an approved medication for Alzheimer's disease, this compound is a subject of interest in phytochemical research. This article delves into the natural occurrence and the methodologies employed for the isolation and enrichment of this specific compound, focusing on selective solid-phase extraction and chromatographic fractionation techniques.

This compound has been identified as a minor alkaloid in certain species of the Amaryllidaceae family. Notably, it is found in Lycoris radiata, commonly known as the red spider lily. chemicalbook.com As an analogue of galanthamine, it often co-exists with a complex mixture of other Amaryllidaceae alkaloids, necessitating sophisticated separation and purification techniques for its isolation. chemicalbook.com The concentration of these minor alkaloids can be influenced by various factors, including the plant species, its geographical location, and the developmental stage of the plant.

The isolation of this compound from its natural sources involves a multi-step process that begins with the extraction of total alkaloids from the plant material, typically the bulbs. This is followed by purification and separation stages designed to isolate the target compound from a host of structurally similar molecules.

Selective Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a crucial technique used for the sample clean-up and pre-concentration of alkaloids from crude plant extracts. nih.gov This method offers advantages over traditional liquid-liquid extraction by being more efficient, using smaller volumes of organic solvents, and being amenable to automation. rsc.org The selection of the appropriate sorbent material is critical for the selective retention and subsequent elution of the target alkaloids.

For the enrichment of Amaryllidaceae alkaloids, including minor constituents like this compound, various SPE cartridges are employed. These cartridges are packed with materials such as silica (B1680970), alumina, or polymer-based sorbents. The choice of sorbent depends on the polarity of the target compound and the matrix of the extract.

A general SPE protocol for the extraction of alkaloids from an acidic plant extract would involve the following steps:

Conditioning: The SPE cartridge is first conditioned with an organic solvent (e.g., methanol) followed by water at a specific pH to activate the sorbent.

Loading: The crude plant extract, adjusted to an appropriate pH, is passed through the cartridge. The alkaloids, being basic in nature, will be retained on the sorbent.

Washing: The cartridge is washed with a solvent of appropriate polarity to remove interfering non-alkaloidal compounds.

Elution: The retained alkaloids, including this compound, are then eluted from the cartridge using a small volume of a suitable solvent, often a mixture of an organic solvent and a basic solution (e.g., methanol with ammonia).

The resulting eluate is a concentrated and purified fraction of the total alkaloids, which can then be subjected to further chromatographic separation.

| Step | Purpose | Typical Solvents/Reagents |

| Conditioning | To activate the sorbent material for optimal retention. | Methanol, Water (pH adjusted) |

| Loading | To retain the target alkaloids on the sorbent. | Acidified aqueous plant extract |

| Washing | To remove impurities and non-target compounds. | Water, low-polarity organic solvents |

| Elution | To recover the purified and concentrated alkaloids. | Methanol/Ammonia solution, Acetonitrile (B52724) |

Chromatographic Fractionation for Alkaloid Enrichment

Following initial purification by SPE, chromatographic techniques are employed for the fine separation and enrichment of individual alkaloids from the complex mixture. Given the structural similarities among Amaryllidaceae alkaloids, high-resolution chromatographic methods are essential.

Thin Layer Chromatography (TLC) and Paper Chromatography: Historically, techniques like Thin Layer Chromatography (TLC) and paper chromatography were used for the initial identification of galanthamine and lycoramine (this compound). jipb.net These methods are valuable for rapid screening and qualitative analysis of the alkaloid content in different fractions.

High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the qualitative and quantitative analysis of Amaryllidaceae alkaloids. researchgate.netnih.gov Reversed-phase columns (e.g., C18) are commonly used, with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The separation is based on the differential partitioning of the alkaloids between the stationary and mobile phases. By carefully optimizing the mobile phase composition, gradient elution, and column temperature, it is possible to resolve closely related compounds like galanthamine and its dihydro-derivative.

Gas Chromatography-Mass Spectrometry (GC-MS): Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another highly effective technique for the analysis of Amaryllidaceae alkaloids. nih.govmdpi.comnih.gov This method provides excellent separation and allows for the identification of individual compounds based on their mass spectra. The fragmentation patterns observed in the mass spectrometer are unique to each alkaloid and can be used to confirm the structure of minor components like this compound. In some cases, derivatization of the alkaloids may be necessary to improve their volatility and chromatographic behavior.

The combination of these advanced chromatographic techniques allows for the successful isolation and enrichment of this compound, paving the way for further structural elucidation and biological activity studies.

| Chromatographic Technique | Principle of Separation | Application in this compound Isolation |

| Thin Layer Chromatography (TLC) | Differential adsorption on a solid stationary phase. | Rapid qualitative screening of fractions for the presence of the target alkaloid. |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High-resolution separation and quantification of this compound from other alkaloids. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Identification and structural confirmation of this compound, even at low concentrations. |

Elucidation of Biosynthetic Pathways Leading to Galanthamine Type Alkaloids

Investigation of Precursor Molecules: The Norbelladine (B1215549) Pathway

The common precursor for all Amaryllidaceae alkaloids is norbelladine. frontiersin.org Its biosynthesis begins with the amino acids phenylalanine and tyrosine. plos.orgchim.it Phenylalanine is converted through the phenylpropanoid pathway to produce 3,4-dihydroxybenzaldehyde (B13553). mdpi.comresearchgate.net This involves a series of enzymatic steps, including the action of phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and p-coumarate 3-hydroxylase (C3H). mdpi.comresearchgate.netfrontiersin.org Concurrently, tyrosine is decarboxylated by tyrosine decarboxylase (TYDC) to form tyramine (B21549). plos.orgchim.it

The pivotal step in forming the norbelladine backbone is the condensation of tyramine and 3,4-dihydroxybenzaldehyde. frontiersin.orgnih.govgoogle.com This reaction was initially proposed to form a Schiff base, which is then reduced to norbelladine. plos.orggoogle.com More recent research has identified two key enzymes involved in this process: norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR). frontiersin.orgnih.gov NBS catalyzes the condensation of tyramine and 3,4-dihydroxybenzaldehyde to form the imine intermediate, norcraugsodine, which is subsequently reduced by NR to yield norbelladine. frontiersin.org Studies have shown that the combined action of both enzymes significantly increases the production of norbelladine. frontiersin.org

Following its formation, norbelladine undergoes O-methylation. The enzyme norbelladine 4′-O-methyltransferase (N4OMT) specifically catalyzes the methylation of the 4'-hydroxyl group of norbelladine to produce 4′-O-methylnorbelladine. plos.orgnih.gov This intermediate is a crucial branch point, serving as the substrate for the various oxidative coupling reactions that lead to the different structural types of Amaryllidaceae alkaloids. mdpi.comresearchgate.net

Table 1: Key Precursors and Intermediates in the Norbelladine Pathway

| Compound | Precursor(s) | Key Enzyme(s) |

| 3,4-Dihydroxybenzaldehyde | L-Phenylalanine | Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), p-Coumarate 3-hydroxylase (C3H) |

| Tyramine | L-Tyrosine | Tyrosine decarboxylase (TYDC) |

| Norbelladine | 3,4-Dihydroxybenzaldehyde, Tyramine | Norbelladine synthase (NBS), Noroxomaritidine/norcraugsodine reductase (NR) |

| 4′-O-Methylnorbelladine | Norbelladine | Norbelladine 4′-O-methyltransferase (N4OMT) |

Mechanisms of Oxidative Phenol (B47542) Coupling in Alkaloid Biosynthesis

Oxidative phenol coupling is a critical reaction in the biosynthesis of many alkaloids, creating the complex polycyclic structures characteristic of these compounds. nih.govrsc.orgresearchgate.net In the context of galanthamine-type alkaloids, this intramolecular reaction occurs on the 4′-O-methylnorbelladine intermediate. chim.itmdpi.com The regioselectivity of this coupling determines the resulting alkaloid skeleton. mdpi.com

The formation of the galanthamine (B1674398) scaffold results from a para-ortho' coupling of the phenolic rings of 4′-O-methylnorbelladine. chim.itmdpi.com This reaction is believed to be catalyzed by cytochrome P450-dependent enzymes. chim.itnih.gov These enzymes facilitate the one-electron oxidation of the phenol groups, generating radical species that then couple. rsc.orgnsf.gov Specifically for galanthamine biosynthesis, a cytochrome P450 enzyme from the CYP96T family has been identified as catalyzing this key para-ortho' coupling to form N-demethylnarwedine. frontiersin.orgbiorxiv.org

The mechanism involves the formation of a dienone intermediate following the C-C bond formation. chim.it Subsequently, the phenolic hydroxyl group undergoes a spontaneous nucleophilic 1,4-addition to the enone system, leading to the formation of the characteristic benzofuran (B130515) ring of the galanthamine core. chim.it

Alternative coupling regiochemistries lead to other classes of Amaryllidaceae alkaloids. For instance, ortho-para' coupling results in the formation of lycorine (B1675740) and homolycorine-type alkaloids, while para-para' coupling produces the crinine (B1220781) and haemanthamine (B1211331) types. mdpi.com

Table 2: Regioselectivity of Oxidative Phenol Coupling in Amaryllidaceae Alkaloid Biosynthesis

| Coupling Type | Resulting Alkaloid Skeleton |

| para-ortho' | Galanthamine |

| ortho-para' | Lycorine, Homolycorine |

| para-para' | Crinine, Haemanthamine |

Enzymatic Transformations and Intermediates in the Galanthamine Biosynthetic Route

The biosynthetic pathway from 4′-O-methylnorbelladine to galanthamine involves several key enzymatic transformations and intermediates. frontiersin.org

Oxidative Coupling: As discussed, the pathway begins with the para-ortho' oxidative coupling of 4′-O-methylnorbelladine, catalyzed by a cytochrome P450 enzyme (CYP96T), to form the intermediate N-demethylnarwedine. frontiersin.orgbiorxiv.org

Reduction: The ketone group of N-demethylnarwedine is then reduced to a hydroxyl group to form N-demethylgalanthamine. frontiersin.orggoogle.comresearchgate.net This reduction step establishes the stereochemistry at this position.

N-methylation: The final step in the biosynthesis of galanthamine is the N-methylation of N-demethylgalanthamine. plos.orgchim.it Recently, N-methyltransferases (NMTs) have been identified and characterized that efficiently catalyze this terminal reaction. nih.gov These enzymes are related to coclaurine (B195748) N-methyltransferases found in benzylisoquinoline alkaloid pathways. nih.gov

Table 3: Key Enzymes and Intermediates from 4′-O-Methylnorbelladine to Galanthamine

| Intermediate | Preceding Intermediate | Enzyme | Reaction Type |

| N-Demethylnarwedine | 4′-O-Methylnorbelladine | Cytochrome P450 (CYP96T) | para-ortho' Oxidative Phenol Coupling |

| N-Demethylgalanthamine | N-Demethylnarwedine | Ketone Reductase (enzyme not fully characterized) | Reduction |

| Galanthamine | N-Demethylgalanthamine | N-methyltransferase (NMT) | N-methylation |

Relationship of 1,2-Dihydrogalanthamine Biosynthesis to Narwedine and Galanthamine Pathways

This compound, also known as lycoramine (B192828), is an alkaloid closely related to galanthamine and its immediate precursor, narwedine. scispace.combiocrick.comsimsonpharma.com The biosynthetic relationship involves the reduction of the ketone functionality present in narwedine-type intermediates.

Narwedine is the N-methylated equivalent of N-demethylnarwedine. The proposed pathway proceeds from 4'-O-methylnorbelladine to N-demethylnarwedine. frontiersin.org This intermediate is then reduced to N-demethylgalanthamine, which is finally N-methylated to yield galanthamine. chim.itfrontiersin.org

The formation of this compound (lycoramine) is understood to occur through the reduction of narwedine. Just as galanthamine is formed by the reduction of the carbonyl group of narwedine, this compound represents a further reduction product. While galanthamine is an allylic alcohol, this compound has a saturated carbon at the corresponding position, indicating the reduction of the double bond in the cyclohexene (B86901) ring of a galanthamine-type precursor. The precise enzymatic step leading to the reduction of this double bond to form this compound from a narwedine or galanthamine-type precursor is not as well-elucidated as the main pathway to galanthamine itself. However, its structural similarity and co-occurrence in plants like Narcissus species strongly suggest it is a downstream product within the same biosynthetic network. mdpi.commdpi.com

Advanced Chemical Synthesis Strategies for 1,2 Dihydrogalanthamine and Its Core Scaffolds

Total Synthesis Approaches to Galanthamine (B1674398) and Dihydrogalanthamine Derivatives

The pursuit of laboratory synthesis of galanthamine has led to a variety of innovative strategies. Early approaches often relied on biomimetic oxidative coupling reactions to construct the key quaternary carbon center, a challenging synthetic hurdle. rsc.orgchim.it However, significant progress has been made in developing more versatile and efficient transition metal-catalyzed reactions and organocatalytic methods. rsc.org These modern approaches offer greater control over stereochemistry and have enabled more concise and higher-yielding synthetic routes.

Development of Asymmetric Total Syntheses

A primary challenge in the synthesis of galanthamine and its derivatives is the control of stereochemistry at its multiple chiral centers. The development of asymmetric total syntheses, which selectively produce one enantiomer of the target molecule, has been a major focus of research. wikipedia.org Early asymmetric syntheses often utilized chiral auxiliaries or resolution of racemic mixtures. rsc.org For instance, Koga's laboratory reported the first asymmetric synthesis of both enantiomerically pure (+)- and (−)-galanthamine. rsc.org

More recent and advanced strategies have moved towards catalytic asymmetric methods, which are more atom-economical and efficient. rsc.org These approaches employ chiral catalysts to induce enantioselectivity in key bond-forming reactions, thereby establishing the desired stereochemistry early in the synthetic sequence. nih.gov Syntheses starting from chiral materials like L-tyrosine or employing biocatalysis for asymmetric reductions have also been successfully developed. wikipedia.org

Enantioselective Methodologies for Chiral Center Construction

The construction of the all-carbon quaternary stereocenter is a pivotal and often challenging step in the synthesis of the galanthamine scaffold. chim.itnih.gov Various enantioselective methodologies have been devised to address this challenge. One of the earliest and most explored methods is the oxidative phenol (B47542) coupling reaction, which mimics the proposed biosynthetic pathway. rsc.orgchim.it

Transition metal catalysis has provided powerful tools for enantioselective synthesis. For example, Trost and Toste developed a landmark catalytic asymmetric synthesis of (−)-galanthamine that utilized a palladium-catalyzed asymmetric allylic alkylation (AAA) in conjunction with an intramolecular Heck reaction. rsc.orgwikipedia.org This approach successfully constructed key vicinal stereocenters with high enantioselectivity and notably avoided the use of an oxidative phenol coupling to form the quaternary center. rsc.org Other innovative methods include the use of spirocyclic pyrrolidine (SPD)-catalyzed enantioselective Robinson annulation to construct the cis-hydrodibenzofuran core, which bears the critical quaternary stereocenter. nih.gov

Strategic Application of Key Organic Reactions

The successful total synthesis of the galanthamine core relies on the strategic implementation of a range of powerful organic reactions. These reactions are carefully chosen to build the complex tetracyclic framework efficiently and with high stereocontrol.

The combination of the Mitsunobu reaction and the intramolecular Heck reaction has proven to be a robust strategy for assembling the tricyclic hydrodibenzofuran core of galanthamine. publish.csiro.auresearchgate.net In a typical sequence, a Mitsunobu reaction is employed to form an aryl ether linkage between two key fragments of the molecule. wikipedia.orgresearchgate.net

This is followed by an intramolecular Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, to construct the dihydrofuran ring and establish the quaternary carbon center. wikipedia.orgelsevierpure.com This two-step process has been utilized in several total syntheses, demonstrating its reliability and efficiency in constructing the core scaffold of galanthamine. wikipedia.orgresearchgate.net For instance, an eleven-step synthesis of galanthamine has been established where an intermolecular Mitsunobu reaction is followed by a highly efficient intramolecular Heck reaction. researchgate.net

The introduction of the allylic alcohol functionality present in galanthamine is another crucial step that requires precise stereochemical control. Diastereoselective allylic oxidation is a key reaction employed to install this hydroxyl group with the correct orientation. publish.csiro.au One common method involves the use of selenium dioxide (SeO₂), often under Trost's conditions, to perform the oxidation. rsc.org The diastereoselectivity of this reaction is critical, as it determines the final stereochemistry of the galanthamine product. rsc.orgwikipedia.org The reaction is believed to proceed through an ene mechanism, with the reagent approaching the olefin from a specific face to yield the desired allylic alcohol. rsc.org

The asymmetric Michael addition has emerged as a powerful tool for the enantioselective construction of the galanthamine core. chim.it This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, creating a new chiral center. In the context of galanthamine synthesis, organocatalyzed asymmetric intermolecular Michael additions have been successfully employed to establish the sterically congested aryl-substituted quaternary carbon center. rsc.org For example, Fan's synthesis of (–)-galanthamine featured an asymmetric Michael addition as a key early step, utilizing a thiourea-based catalyst to achieve high yield and enantioselectivity. chim.it This approach allows for the creation of a key chiral intermediate which can then be further elaborated to the full galanthamine skeleton. chim.it

Pictet-Spengler Reactions for Ring Closure

The Pictet-Spengler reaction, a cornerstone in the synthesis of isoquinoline and β-carboline alkaloids, has been effectively employed in the late stages of several galanthamine syntheses to construct the azepine D-ring. This acid-catalyzed reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. In the context of galanthamine synthesis, this strategy typically involves an advanced intermediate containing the complete ABC ring system and a side chain that is elaborated into the final seven-membered ring.

A notable application of this reaction is seen in the total synthesis of (±)-galanthamine by Guillou and Thal. rsc.org After constructing the key spirocyclohexadienone intermediate, an amidation reaction followed by a spontaneous phenolic oxa-Michael addition affords a tetracyclic amide. rsc.org This amide is then subjected to Pictet-Spengler cyclization with paraformaldehyde to forge the final azepine ring, yielding a precursor that can be reduced to galanthamine. rsc.org The reaction proceeds by forming an iminium ion from the secondary amine and formaldehyde, which is then attacked by the electron-rich aromatic ring to close the seven-membered ring.

Other synthetic endeavors have also relied on this classical reaction. For instance, Fan's synthesis of (–)-galanthamine featured the closure of the D-ring via a Pictet-Spengler reaction as a key step. thieme-connect.com Similarly, Ishikawa and Saito concluded their racemic synthesis of galanthamine with a late-stage Pictet-Spengler reaction. thieme-connect.com These examples underscore the reliability and efficiency of the Pictet-Spengler reaction in completing the complex tetracyclic core of galanthamine.

Table 1: Examples of Pictet-Spengler Reactions in Galanthamine Synthesis

| Research Group | Key Intermediate | Carbonyl Source | Key Transformation | Reference |

|---|---|---|---|---|

| Guillou and Thal | Tetracyclic amide with a secondary amine | Paraformaldehyde | Formation of the azepine D-ring | rsc.org |

| Fan | Chiral intermediate with an aminoethyl side chain | Not specified | Closure of the D-ring | thieme-connect.com |

| Ishikawa and Saito | Advanced intermediate with the ABC rings | Not specified | Late-stage formation of the azepine ring | thieme-connect.com |

| Yu | Amide intermediate 95 | Paraformaldehyde | Generation of tetracyclic compound 64 | rsc.org |

Palladium-Catalyzed Intramolecular Larock Annulation

While the term "Larock Annulation" is not always explicitly used in the galanthamine literature, the principles of palladium-catalyzed intramolecular annulation are central to modern synthetic strategies, particularly for the construction of the dihydrobenzofuran ring system and the pivotal quaternary carbon center. A more frequently cited and closely related transformation in this context is the intramolecular Heck reaction, which has been a paradigm-shifting approach in galanthamine synthesis.

The seminal work by Trost and Toste on the first catalytic asymmetric synthesis of (–)-galanthamine showcased the power of palladium catalysis. rsc.org Their strategy departed from the traditional biomimetic oxidative phenol coupling and instead utilized a sequential palladium-catalyzed asymmetric allylic alkylation (AAA) and an intramolecular Heck reaction to construct the key stereocenters. rsc.org The intramolecular Heck reaction, in this context, facilitates the formation of the dihydrobenzofuran ring by coupling an aryl halide with a tethered alkene. wikipedia.org This cyclization simultaneously establishes the all-carbon quaternary stereocenter. rsc.org

The general mechanism of the intramolecular Heck reaction in this setting involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the tethered alkene into the aryl-palladium bond. Subsequent β-hydride elimination regenerates the Pd(0) catalyst and yields the cyclized product. The stereoselectivity of this process is crucial for controlling the final stereochemistry of the galanthamine core.

The versatility of the intramolecular Heck reaction has been demonstrated in various total syntheses of galanthamine and its analogues. rsc.orgnih.gov For example, Guillou and Thal also employed a palladium-catalyzed intramolecular Heck cyclization to afford a key tricyclic compound in their synthesis of (±)-galanthamine. rsc.org

Table 2: Key Palladium-Catalyzed Cyclizations in Galanthamine Synthesis

| Research Group | Reaction Type | Key Transformation | Catalyst System (Example) | Reference |

|---|---|---|---|---|

| Trost and Toste | Intramolecular Heck Reaction | Formation of dihydrofuran ring and quaternary center | Pd(OAc)₂ / Ligand | rsc.orgnih.gov |

| Guillou and Thal | Intramolecular Heck Reaction | Formation of a key tricyclic intermediate | Not specified | rsc.org |

| Zhou and Xie | Intramolecular Reductive Heck Cyclization | Asymmetric total synthesis of (-)-galanthamine | Palladium-catalyzed | nih.gov |

Birch-Cope Sequence for Arylic Quaternary Stereocenter Formation

The construction of the arylic quaternary stereocenter is a significant challenge in the synthesis of galanthamine and related Amaryllidaceae alkaloids. An innovative approach to this problem involves a sequential Birch reduction-allylation followed by a Cope rearrangement, often referred to as the Birch-Cope sequence. This sequence is particularly effective for the enantioselective synthesis of carbocyclic quaternary stereocenters.

While a direct application to 1,2-dihydrogalanthamine is not prominently documented, the utility of this sequence has been demonstrated in the synthesis of the structurally related alkaloid, (-)-lycoramine. This synthesis provides a strong proof-of-concept for its applicability to the galanthamine core. The key steps of the Birch-Cope sequence are:

Birch Reduction-Allylation : An aromatic ring is subjected to dissolving metal reduction (Birch conditions) to form a 1,4-cyclohexadiene. The resulting enolate is then trapped with an allyl halide.

Cope Rearrangement : Upon heating, the allylated diene undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement (Cope rearrangement) to generate a new carbon-carbon bond and shift the double bonds, thereby creating the quaternary stereocenter.

This sequence allows for the stereoselective formation of the quaternary center, with the chirality often being introduced through the use of a chiral auxiliary during the Birch reduction-allylation step. The product of the Birch-Cope sequence is a versatile intermediate that can be further elaborated to construct the remaining rings of the alkaloid. This methodology offers a powerful alternative to other strategies for constructing the congested arylic quaternary stereocenter found in the Amaryllidaceae alkaloid family.

Formal Synthesis Routes Towards Galanthamine and Analogues

A formal synthesis constitutes the synthesis of a known intermediate that has been previously converted into the final natural product. In the field of galanthamine synthesis, numerous formal syntheses have been reported, each highlighting a unique and often highly efficient strategy for assembling a key portion of the molecular framework. These routes provide valuable insights into new synthetic methodologies and expand the toolbox available for constructing complex alkaloids.

One notable formal synthesis was developed by Yu and coworkers, which features a Rh-catalyzed [(3 + 2) + 1] cycloaddition reaction to construct the tricyclic cis-hydrodibenzofuran core of galanthamine. rsc.org The resulting intermediate was then converted in several steps to an aldehyde, which was further elaborated to a known tetracyclic intermediate from Zhou and Xie's total synthesis, thus constituting a formal synthesis of galanthamine. rsc.org

Xu and coworkers reported a novel strategy for the formal total synthesis of galanthamine and lycoramine (B192828) enabled by a Rh-catalyzed intramolecular "cut and sew" carboacylation reaction for the formation of the tetracyclic framework. rsc.org This approach demonstrates a powerful application of modern transition-metal catalysis for the rapid assembly of complex polycyclic systems.

Table 3: Selected Formal Synthesis Routes to Galanthamine

| Research Group | Key Strategy | Key Intermediate | Reference |

|---|---|---|---|

| Yu | Rh-catalyzed [(3 + 2) + 1] cycloaddition | Tricyclic cis-hydrodibenzofuran | rsc.org |

| Xu | Rh-catalyzed "cut and sew" carboacylation | Tetracyclic framework | rsc.org |

| Bisai | Johnson-Claisen rearrangement | Tetracyclic intermediate of Zhou and Xie | rsc.org |

| Ojima | Pd-catalyzed asymmetric allylic etherification | Intermediate from Trost's synthesis | thieme-connect.com |

Stereoselective Formation of Dihydrobenzofuran and Related Ring Systems

The dihydrobenzofuran ring system is a defining structural feature of this compound. Its stereoselective formation, including the creation of the vicinal stereocenters and the quaternary carbon, has been a central theme in the synthetic efforts towards this alkaloid. A variety of methods have been developed to achieve this, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes.

As previously discussed in section 4.1.3.5, the palladium-catalyzed intramolecular Heck reaction has proven to be a powerful tool for the stereoselective construction of the dihydrobenzofuran ring system in an asymmetric fashion. rsc.org The Trost synthesis is a prime example of this approach, where the stereochemistry of the final product is controlled by the preceding palladium-catalyzed asymmetric allylic alkylation. nih.gov

An alternative approach involves an intramolecular Michael addition . In some synthetic routes, the dihydrobenzofuran ring is formed through the conjugate addition of a phenolic oxygen onto an enone or a related Michael acceptor. This cyclization can be promoted by a base or can occur spontaneously under certain conditions. The stereoselectivity of this addition is often controlled by the existing stereocenters in the molecule, leading to the desired diastereomer.

Bromonium ion-mediated intramolecular dealkylating etherification represents another strategy for the construction of the dibenzofuran (B1670420) skeleton. wikipedia.org This method involves the activation of a double bond with a bromine source to form a bromonium ion, which is then trapped intramolecularly by a phenolic ether, leading to cyclization and dealkylation to afford the dihydrobenzofuran ring.

The biosynthesis of galanthamine itself provides inspiration for synthetic strategies. In the proposed biosynthetic pathway, an oxidative phenol coupling reaction leads to a dienone intermediate. The phenolic hydroxyl group then undergoes a spontaneous nucleophilic 1,4-addition onto the enone moiety to form the benzofuran (B130515) ring. thieme-connect.com This biomimetic approach has been successfully implemented in several total syntheses.

These diverse strategies for the stereoselective formation of the dihydrobenzofuran ring highlight the ingenuity of synthetic chemists in tackling the challenges posed by the complex architecture of this compound.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Galanthamine |

| Lycoramine |

| Paraformaldehyde |

| (-)-Lycoramine |

Design and Synthesis of 1,2 Dihydrogalanthamine Derivatives and Analogues

Synthesis of Structurally Modified 1,2-Dihydrogalanthamine Analogues

Structural modification of the this compound scaffold focuses on altering key functional groups, such as the nitrogen and the phenolic hydroxyl group, to probe structure-activity relationships.

N-norgalanthamine, the N-demethylated analogue of galanthamine (B1674398), is a crucial derivative. Its synthesis can be achieved through various routes. One approach involves the selective N-demethylation of galanthamine itself, for instance, via a non-classical Polonovski reaction. publish.csiro.au Alternatively, total synthesis strategies can be adapted to produce N-norgalanthamine directly. For example, a six-step total synthesis of (-)-galanthamine can be modified in its final stages to yield (-)-N-norgalanthamine. publish.csiro.au Another total synthesis method reported that in the absence of formaldehyde during a key reaction step, the related natural product (-)-norgalanthamine was obtained. rsc.org The characterization of N-norgalanthamine is confirmed through standard spectroscopic methods and X-ray analysis. publish.csiro.au

| Synthetic Approach | Description | Key Reagents/Conditions | Reference |

| N-demethylation | Selective removal of the methyl group from the tertiary amine of galanthamine. | Non-classical Polonovski reaction | publish.csiro.au |

| Divergent Total Synthesis | Modification of the final steps of a galanthamine total synthesis pathway. | Absence of formaldehyde in the final reductive amination step. | rsc.orgpublish.csiro.au |

Acetylation of the hydroxyl group on the C-ring of the this compound structure represents a common modification. The synthesis of O-acetylated derivatives, such as 3-O-Acetyl-1,2-dihydrogalanthamine, typically involves the reaction of the parent molecule with an acetylating agent. Standard laboratory procedures for O-acetylation often employ reagents like acetic anhydride in the presence of a base such as pyridine. This method is widely used for the acetylation of hydroxyl groups in various carbohydrate and natural product syntheses. The progress of the reaction can be monitored by thin-layer chromatography (TLC), and the final product is purified using techniques like column chromatography.

Beyond simple acetylation and demethylation, research has explored the attachment of larger moieties, such as peptides, to the galanthamine framework. New analogues have been synthesized by reacting the galanthamine molecule with dipeptides and tripeptides. nih.govresearchgate.net These substitutions can be targeted at either the phenolic hydroxyl group (position 6) or the tertiary amine (position 11 after demethylation). nih.govresearchgate.net One effective method involves using an activated compound, such as the cyanomethyl ester of Boc-Gly-OH, to facilitate the reaction, leading to good yields and simplified purification. nih.govresearchgate.net The structures of these novel peptide-containing derivatives are typically confirmed using IR, NMR, and Mass Spectrometry. researchgate.net

Novel Methodologies for Derivative Synthesis

The development of novel synthetic methodologies is crucial for efficiently generating libraries of complex molecules for biological screening. Multicomponent reactions and stereoselective transformations are powerful tools in this endeavor.

Multicomponent reactions (MCRs) are one-pot processes where three or more reagents combine to form a complex product, incorporating most of the atoms from the starting materials. beilstein-journals.orgmdpi.com This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste. beilstein-journals.orgmdpi.comnih.gov MCRs are particularly well-suited for the synthesis of heterocyclic compounds.

Classic MCRs that can be applied to generate analogues of the heterocyclic portions of the this compound skeleton include:

Hantzsch Reaction: Used for the synthesis of dihydropyridines. mdpi.comnih.gov

Biginelli Reaction: Generates 3,4-dihydropyrimidin-2(1H)-ones from aldehydes, β-ketoesters, and urea. mdpi.com

Ugi Reaction: A four-component reaction combining a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form an α-acylaminoamide. beilstein-journals.org

These reactions provide rapid access to diverse heterocyclic scaffolds that can be designed as analogues or fragments of the complex galanthamine structure. beilstein-journals.orgmdpi.com

| Reaction Name | Number of Components | Product Type | Potential Application for Analogues |

| Hantzsch Reaction | 3 or 4 | Dihydropyridines | Synthesis of analogues of the B and D rings. |

| Biginelli Reaction | 3 | Dihydropyrimidinones | Creation of novel heterocyclic systems. |

| Ugi Reaction | 4 | α-Acylaminoamides | Rapid generation of diverse side chains or fragments. |

| Passerini Reaction | 2 or 3 | α-Acyloxy carboxamides | Functional group diversification. |

Controlling stereochemistry is paramount in the synthesis of complex natural products and their analogues. Stereoselective transformations are essential for establishing the correct spatial arrangement of atoms, which is critical for biological activity. In the context of this compound, key stereoselective steps are employed to construct its challenging tetracyclic framework. rsc.org

Examples of such transformations used in total synthesis approaches include:

Enantioselective 1,2-reduction: To set the stereochemistry of hydroxyl groups. publish.csiro.au

Diastereoselective allylic oxidation: To introduce functionality with specific stereocontrol. publish.csiro.au

Heck cyclization: An intramolecular reaction to form key rings within the structure. publish.csiro.au

Transannular cyclization: Used to stereoselectively form fused ring systems, such as the hydrindane core present in galanthamine. nih.gov

These methods allow for the creation of diverse structural motifs with high stereochemical purity, enabling the synthesis of a wide range of analogues for further investigation. nih.gov

Development of 1,2-Dihydro-Heterocycle Derivatives

Detailed research findings on the specific development of 1,2-dihydro-heterocycle derivatives of this compound are not extensively available in publicly accessible scientific literature. While the synthesis of various heterocyclic compounds such as pyrazoles, isoxazoles, and triazoles is well-documented, their direct application in the creation of fused or linked derivatives at the 1,2-dihydro position of the galanthamine core has not been specifically reported in the reviewed literature.

The existing body of research on galanthamine and its analogues primarily focuses on modifications at other positions of the molecule to explore structure-activity relationships. The synthesis of heterocyclic compounds is a broad area of organic chemistry, with numerous established methodologies for constructing these ring systems. However, the application of these methods to create 1,2-dihydro-heterocycle derivatives of galanthamine remains an unexplored area in the available scientific reports.

Further research and exploration are required to develop synthetic pathways and investigate the potential of such novel heterocyclic derivatives of this compound.

In Vitro Biological Activity and Molecular Mechanisms of 1,2 Dihydrogalanthamine

Acetylcholinesterase (AChE) Inhibitory Activity

While specific data for 1,2-Dihydrogalanthamine is unavailable, the activity of its parent compound, galanthamine (B1674398), is well-established.

Determination of Half Maximal Inhibitory Concentration (IC50)

No specific IC50 values for the AChE inhibitory activity of this compound were found in the reviewed literature. For context, the parent compound, galanthamine, has a reported IC50 value of 0.35 µM for human acetylcholinesterase. researchgate.net

Comparative Studies with Galanthamine and Other Amaryllidaceae Alkaloids

Direct comparative studies detailing the AChE inhibitory potency of this compound against galanthamine or other related alkaloids are not available in the searched scientific literature. Such studies would be crucial to understand how the structural modification from galanthamine to its dihydro-derivative impacts enzyme inhibition. Galanthamine itself is considered a potent inhibitor compared to many other natural compounds. d-nb.info

Reversible and Competitive Inhibition Mechanisms

Galanthamine is known to be a centrally acting, selective, reversible, and competitive AChE inhibitor. researchgate.net This mechanism means it binds to the active site of the enzyme, competing with the natural substrate acetylcholine (B1216132), and that this binding is not permanent. It is plausible that this compound shares this mechanism due to high structural similarity, but empirical evidence from kinetic studies is not available in the reviewed sources.

Butyrylcholinesterase (BuChE) Inhibitory Profiling

Information regarding the inhibitory activity of this compound against butyrylcholinesterase (BuChE), a related enzyme, is not present in the available literature. Galanthamine demonstrates significantly weaker activity against BuChE compared to AChE, with a reported IC50 of 18.6 µM, indicating a 50-fold selectivity for AChE. researchgate.netnih.gov This selectivity is a key feature of galanthamine's pharmacological profile.

Interactions with Nicotinic Acetylcholine Receptors: Allosteric Potentiation Studies (Relevant for Analogues)

A key feature of galanthamine is its action as an allosteric potentiating ligand at nicotinic acetylcholine receptors, which is distinct from its enzyme inhibition. drugbank.comnih.govresearchgate.net This modulation enhances the receptor's response to acetylcholine. There are no available studies to confirm if this compound retains this allosteric modulatory property. Research on other analogues of galanthamine has been conducted to explore and modify these dual activities. nih.govresearchgate.netspringernature.com

Investigation of Neuroprotective Effects at the Cellular Level

There is no specific research available from the search results that investigates the neuroprotective effects of this compound at the cellular level. Studies on other novel galanthamine derivatives have shown that they may possess antioxidant properties in addition to AChE inhibition, which can contribute to neuroprotection. nih.govdntb.gov.ua However, whether this compound itself can protect neuronal cells from insults like oxidative stress or excitotoxicity has not been documented. nih.govresearchgate.netnih.govmdpi.com

Structure Activity Relationship Sar Investigations of 1,2 Dihydrogalanthamine and Its Analogues

Identification of Key Structural Features for AChE Inhibitory Potency

The core structure of galanthamine (B1674398), a tetracyclic alkaloid, is fundamental to its AChE inhibitory activity. This scaffold includes a benzofurobenzazepine ring system. vulcanchem.com Key structural features that are crucial for its potent inhibition of AChE have been identified through extensive research.

The presence of an allylic hydroxyl group is a significant feature contributing to the biological activity. scielo.br This hydroxyl group can act as a hydrogen bond donor, interacting with residues like Glu202 in the active site of AChE. scielo.br This interaction is considered a key element in the inhibitory mechanism. scielo.br

Modifications to the galanthamine structure have revealed other important features. For instance, the N-demethyl derivative, norgalanthamine, shows decreased AChE inhibitory activity. ddg-pharmfac.net Conversely, certain N-substituted derivatives, such as N-allylnorgalanthamine and N-(2′-methyl)allylnorgalanthamine, exhibit significantly more potent AChE inhibition than galanthamine itself. ddg-pharmfac.net This suggests that the substituent at the nitrogen atom plays a substantial role in modulating inhibitory activity. ddg-pharmfac.net

Furthermore, the creation of dimeric and heterodimeric alkylene-linked bis-galanthamine compounds has shown that some of these, specifically compounds 6b-c in one study, are more potent inhibitors of AChE than galanthamine. nih.gov The development of galanthamine derivatives with dual-site binding fragments—one for the catalytic site and another for the peripheral anionic site (PAS) of AChE—has also been a successful strategy. springernature.com The addition of an indole (B1671886) moiety, for example, can allow the derivative to bind to both the catalytic anionic site and the PAS, leading to significantly higher activity. nih.gov

Opening the D-ring of the galanthamine scaffold to create acyclic amine analogues can also result in potent AChE inhibitors, with some demonstrating equipotent activity to the parent compound. researchgate.net This indicates that while the tetracyclic structure is important, a degree of conformational freedom in the amine side chain can be well-tolerated and even beneficial for activity. researchgate.net

Table 1: AChE Inhibitory Activity of Galanthamine and its Analogues This table is interactive. You can sort and filter the data.

| Compound | Modification | Relative AChE Inhibitory Potency | Reference |

|---|---|---|---|

| Galanthamine | - | Standard | ddg-pharmfac.net |

| 1,2-Dihydrogalanthamine | Dihydro- derivative | - | vulcanchem.com |

| Norgalanthamine | N-demethylation | Decreased | ddg-pharmfac.net |

| N-allylnorgalanthamine | N-allyl substitution | More potent | ddg-pharmfac.net |

| N-(2′-methyl)allylnorgalanthamine | N-(2′-methyl)allyl substitution | Most potent natural derivative | ddg-pharmfac.net |

| N-acetylnorgalanthamine | N-acetylation | Less potent | ddg-pharmfac.net |

| N-formylnorgalanthamine | N-formylation | Less potent | ddg-pharmfac.net |

| Alkylene linked bis-galanthamine (6b-c) | Dimerization | More potent | nih.gov |

| Galanthamine-indole derivative | Addition of indole moiety | 11 to 95 times more active | nih.gov |

| Open D-ring analogue (82) | D-ring opening | Equipotent | researchgate.net |

Impact of Chirality and Stereochemistry on Biological Activity

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical determinant of the biological activity of galanthamine and its analogues. solubilityofthings.comnih.gov The specific three-dimensional arrangement of atoms, or stereochemistry, plays a pivotal role in how these compounds interact with their biological targets, such as enzymes and receptors. nih.govresearchgate.net

Galanthamine itself is a chiral molecule, and its naturally occurring (-)-enantiomer is the one that possesses the significant AChE inhibitory activity. acs.org The stereochemistry at various chiral centers within the galanthamine scaffold is crucial for its biological function. For example, 3-epi-galanthamine, a stereoisomer of galanthamine, is 130 times less potent as an AChE inhibitor. ddg-pharmfac.net This highlights the stringent stereochemical requirements for effective binding to the AChE active site.

The synthesis and evaluation of both the (–)- and (+)-enantiomeric forms of galanthamine derivatives have further underscored the importance of stereochemistry. acs.org In many cases, one enantiomer exhibits significantly higher biological activity than its mirror image, a phenomenon known as enantioselectivity. nih.gov This is because biological systems, being chiral themselves, can differentiate between the two enantiomers, leading to different physiological responses. nih.gov

Investigations into conformationally-restricted analogues have also shed light on the preferred spatial orientation of key substituents for optimal receptor binding. nih.gov The specific configuration of chiral compounds can lead to vastly different physiological outcomes. solubilityofthings.com Therefore, controlling the stereochemistry during the synthesis of galanthamine analogues is essential for developing effective therapeutic agents. acs.org

Analysis of Substituent Effects on Enzyme Binding Affinity and Selectivity

The introduction of different substituents at various positions on the this compound scaffold has a profound impact on its binding affinity and selectivity for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Substituents can exert their influence through electronic and steric effects. lasalle.edu

Electronic effects, which include resonance and inductive effects, can alter the electron density of the molecule, thereby affecting its interaction with the enzyme's active site. lasalle.edu For instance, the nature of the substituent on the nitrogen atom of the galanthamine core significantly modulates AChE inhibitory potency. While N-demethylation to norgalanthamine reduces activity, the introduction of larger, more lipophilic groups like N-allyl or N-(2′-methyl)allyl can substantially increase potency. ddg-pharmfac.netmdpi.com This suggests that the nitrogen substituent can influence key interactions within the enzyme's binding pocket.

The position of substituents is also critical. Modifications at the C-3 and C-9 positions have been shown to play a substantial role in AChE inhibitory activity. ddg-pharmfac.net For example, the presence of a methoxyl group at C-9 is a characteristic of some potent natural derivatives. mdpi.com

Furthermore, the addition of specific functional groups can enhance binding affinity and introduce dual-site binding capabilities. The incorporation of an indole moiety, for example, allows the resulting derivative to bind to both the catalytic anionic site and the peripheral anionic site (PAS) of AChE, leading to a dramatic increase in inhibitory activity. nih.gov Similarly, opening the D-ring of the galanthamine structure can lead to analogues with high affinity, indicating that the core dibenzofuran (B1670420) and the amine nitrogen are key pharmacophores, while other parts of the structure can be modified to fine-tune activity. researchgate.net

The selectivity of these analogues for AChE over BChE can also be modulated by substituent changes. The preparation and evaluation of open D-ring galanthamine analogues have been conducted to assess their inhibitory potency against both AChE and BChE, providing insights into achieving selectivity. nih.gov

Table 2: Impact of Substituents on AChE Inhibitory Activity of Galanthamine Analogues This table is interactive. You can sort and filter the data.

| Compound Series | Substituent Modification | Effect on AChE Affinity/Potency | Reference |

|---|---|---|---|

| N-substituted norgalanthamines | N-allyl | Increased potency | ddg-pharmfac.net |

| N-substituted norgalanthamines | N-(2′-methyl)allyl | Significantly increased potency | ddg-pharmfac.netmdpi.com |

| N-substituted norgalanthamines | N-acetyl | Decreased potency | ddg-pharmfac.net |

| N-substituted norgalanthamines | N-formyl | Decreased potency | ddg-pharmfac.net |

| Galanthamine-indole hybrids | Indole moiety addition | Greatly increased potency (dual binding) | nih.gov |

| Open D-ring analogues | Acyclic amine side chain | Maintained or increased potency | researchgate.net |

| Alkylene-linked dimers | Dimerization via alkylene linker | Increased potency for some derivatives | nih.gov |

Conformational Dynamics and Mobility of Molecular Substructures in Activity Modulation

The biological activity of this compound and its analogues is not solely determined by their static structure but is also significantly influenced by their conformational dynamics. mpg.de Proteins, including enzymes like acetylcholinesterase (AChE), are not rigid entities; they exhibit a range of motions, and the flexibility of a ligand can be crucial for effective binding and catalysis. nih.govnih.gov

Molecular modeling studies have indicated that galanthamine and its analogues can exist in multiple low-energy conformations. nih.gov The ability of a molecule to adopt a specific conformation that is complementary to the enzyme's active site is a key factor in its inhibitory potency. For instance, the mobility of the non-aromatic ring in galanthamine derivatives has been suggested as a determinant for selectivity towards human AChE. biocrick.com

The concept of "conformational flooding" describes how molecules can traverse energy barriers to switch between different conformational substates. mpg.de The rate of interconversion between catalytically essential conformations can be directly correlated with enzymatic activity. nih.gov In the context of galanthamine analogues, a higher degree of conformational freedom in certain parts of the molecule, such as the amine side chain in open D-ring analogues, can be beneficial for activity. researchgate.net This flexibility may allow the molecule to better adapt to the dynamic environment of the enzyme's active site.

Advanced Analytical and Spectroscopic Techniques for 1,2 Dihydrogalanthamine Research

High-Resolution Chromatographic Separations

High-resolution chromatography is fundamental in isolating 1,2-Dihydrogalanthamine from intricate biological matrices, allowing for its accurate analysis.

High-Performance Liquid Chromatography (HPLC) Systems

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Amaryllidaceae alkaloids, including this compound. Various HPLC methods have been developed for the separation and quantification of galanthamine (B1674398) and its related compounds. ijrpr.comjaper.inijpras.com These methods often utilize reversed-phase columns, such as C18, and employ a range of mobile phases and detection wavelengths to achieve optimal separation and sensitivity. ijrpr.comjaper.inijpras.com

For instance, a common approach involves using an octadecylsilane (B103800) (C18) column with a gradient elution of a buffer and an organic solvent like acetonitrile (B52724). ijrpr.com Detection is frequently performed using a UV detector, with wavelengths around 230 nm or 280 nm being effective for these types of compounds. ijrpr.comjaper.in The development of these methods focuses on achieving good resolution, peak symmetry, and sensitivity for the accurate quantification of galanthamine and its impurities, which would include this compound. ijrpr.com Some methods have been specifically validated for the simultaneous determination of galanthamine and other compounds, demonstrating the versatility of HPLC in complex mixture analysis. japer.inijpras.com

A study focusing on the screening of acetylcholinesterase inhibitors from natural sources utilized an Atlantis HILIC silica (B1680970) stationary phase for the HPLC separation of alkaloids, which led to the identification of this compound. nih.gov

Table 1: Exemplary HPLC Parameters for Amaryllidaceae Alkaloid Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | Octadecylsilane (C18) ijrpr.com | Atlantis HILIC Silica (3 µm) nih.gov |

| Mobile Phase | Gradient of buffer and acetonitrile ijrpr.com | Isocratic: trifluoroacetic acid-water-acetonitrile (0.01:90:10, v/v/v) researchgate.net |

| Detection | UV at 230 nm ijrpr.com | UV at 280 nm japer.in |

| Flow Rate | 1.0 mL/min ijrpr.com | 1.5 mL/min japer.in |

| Column Temperature | 35°C ijrpr.com | 25°C japer.inijpras.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Alkaloid Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and frequently applied technique for the analysis of Amaryllidaceae alkaloids from plant extracts. scielo.brcncb.ac.cn It allows for the rapid identification and comparative study of the percentage contribution of different alkaloids within a mixture. scielo.br Generally, Amaryllidaceae alkaloids can be analyzed by GC without the need for derivatization, and they typically exhibit mass spectral fragmentation patterns similar to those obtained by direct insertion probe analysis. scielo.brresearchgate.net

GC-MS has been successfully used to identify numerous alkaloids in various plant species. scielo.brresearchgate.net The technique's high separation capability, combined with the structural information provided by mass spectrometry, makes it indispensable for natural product analysis. wiley.com However, some challenges exist, as certain alkaloids, particularly those with specific structural features like a C3–C4 double bond in homolycorine-type alkaloids, may show low-intensity molecular ions, making their identification in complex extracts difficult without careful analysis of fragmentation patterns. cncb.ac.cnwiley.com For some compounds with multiple hydroxyl groups, silylation can improve separation, structural information, and sensitivity. researchgate.net

Table 2: Typical GC-MS Operating Conditions for Alkaloid Analysis

| Parameter | Typical Setting |

|---|---|

| Ionization Mode | Electron Impact (EI) researchgate.net |

| Ionization Energy | 70 eV academicjournals.org |

| Carrier Gas | Helium academicjournals.org |

| Injection Mode | Splitless or Split academicjournals.org |

| Temperature Program | Initial temperature of 110°C, ramped to 280°C academicjournals.org |

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is a critical tool for the definitive identification and precise quantification of this compound, providing detailed information on its mass and structure.

Electrospray Ionization-Octopole-Orthogonal Acceleration Time-of-Flight Mass Spectrometry (ESI-oa-TOF-MS)

Electrospray Ionization-Octopole-Orthogonal Acceleration Time-of-Flight Mass Spectrometry (ESI-oa-TOF-MS) is a highly sensitive and accurate technique for the analysis of natural products. A study on acetylcholinesterase inhibitors from Narcissus jonquilla 'Pipit' employed HPLC coupled with ESI-oa-TOF-MS. nih.gov This method demonstrated high mass accuracy (around 2 ppm) and exceptional sensitivity, with a limit of detection for galanthamine in the femtogram range. nih.gov It was through this advanced analytical approach that this compound was identified as a potent acetylcholinesterase inhibitor. nih.gov The fragmentation pathways of this compound were elucidated using this technique, providing crucial structural information. researchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is instrumental in determining the exact molecular formula of a compound. In the study of N-substituted galanthamine derivatives, the structure of a synthesized compound was confirmed using various spectroscopic methods, including HRMS. ddg-pharmfac.net For example, the accurate mass measurement of the [M+H]+ ion of a synthesized N-acetylnorgalanthamine derivative confirmed its molecular formula as C18H22NO4. ddg-pharmfac.net This level of accuracy is essential for the unambiguous identification of novel or modified compounds like derivatives of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including this compound. jchps.comnumberanalytics.com By analyzing the chemical shifts, coupling constants, and through-space interactions of atomic nuclei (primarily ¹H and ¹³C), the precise three-dimensional structure of a molecule can be determined. msu.eduscribd.com

For galanthamine and its derivatives, NMR studies, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments, are used to assign all proton and carbon signals, confirming the molecular skeleton and stereochemistry. ddg-pharmfac.net For instance, the chemical shift of H-3 is a key indicator for distinguishing between galanthamine and its epimer. researchgate.net While specific NMR data for this compound is not detailed in the provided search results, the methodologies applied to galanthamine derivatives are directly applicable. ddg-pharmfac.netddg-pharmfac.net The reduction of the C1-C2 double bond in this compound would lead to characteristic changes in the ¹H and ¹³C NMR spectra, particularly in the upfield shift of the C-1 and C-2 signals and the appearance of new proton signals with specific multiplicities and coupling constants, which would be readily identifiable through standard NMR experiments.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Galanthamine |

| Homolycorine |

| Lycoramine (B192828) |

| N-acetylnorgalanthamine |

One- and Two-Dimensional NMR Techniques (COSY, NOESY, DEPT, HETCOR, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of organic molecules like this compound. A combination of one- and two-dimensional NMR experiments is employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and spatial relationships within the molecule. nih.govemerypharma.com

One-Dimensional (1D) NMR:

¹H NMR: Provides information about the different types of protons in the molecule and their chemical environment.

¹³C NMR: Reveals the number of unique carbon atoms.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is instrumental in differentiating between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca DEPT-135, for instance, shows CH and CH₃ signals with positive phase and CH₂ signals with negative phase, while quaternary carbons are absent. uvic.ca A DEPT-90 spectrum exclusively displays CH signals. uvic.ca

Two-Dimensional (2D) NMR: Two-dimensional NMR techniques provide correlational information between different nuclei, which is essential for assembling the molecular structure. epfl.chmnstate.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. mnstate.edu Cross-peaks in a COSY spectrum indicate ¹H-¹H spin-spin coupling, helping to map out the proton connectivity throughout the molecule's framework. emerypharma.commnstate.edu

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments establish correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). uvic.caepfl.ch This is fundamental for assigning the ¹³C signals based on the already assigned ¹H signals. HSQC is generally more sensitive than HETCOR. slideshare.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings between protons and carbons, typically over two to four bonds. uvic.caepfl.ch HMBC is particularly valuable for identifying quaternary carbons (which have no attached protons) by correlating them with nearby protons. emerypharma.com It also helps to connect different spin systems that are separated by heteroatoms or quaternary carbons. slideshare.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This is invaluable for determining the relative stereochemistry and conformation of the molecule.

| NMR Technique | Type | Information Provided | Application in this compound Research |

|---|---|---|---|

| ¹H NMR | 1D | Proton chemical shifts and coupling constants. | Identifies the types and number of protons. |

| ¹³C NMR | 1D | Carbon chemical shifts. | Identifies the number of unique carbon atoms. |

| DEPT | 1D | Distinguishes between CH₃, CH₂, CH, and quaternary carbons. uvic.ca | Assigns carbon types. |

| COSY | 2D | Correlates coupled protons (¹H-¹H). mnstate.edu | Establishes proton-proton connectivity. |

| HETCOR/HSQC | 2D | Correlates protons to directly attached carbons (¹JCH). epfl.ch | Assigns carbon signals based on proton assignments. |

| HMBC | 2D | Correlates protons and carbons over multiple bonds (²JCH, ³JCH). epfl.ch | Identifies quaternary carbons and connects structural fragments. |

| NOESY | 2D | Correlates protons that are close in space. | Determines relative stereochemistry and conformation. |

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignments

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules like this compound. nih.gov It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, making it an excellent tool for assigning absolute configuration. chiralabsxl.com

The absolute stereochemistry of this compound can be determined by comparing its experimental CD spectrum with that of a known standard, such as galanthamine, or with spectra generated through theoretical calculations. chiralabsxl.com Enantiomers of a chiral molecule will produce mirror-image CD spectra. chiralabsxl.com Therefore, the sign of the Cotton effects (the peaks and troughs) in the CD spectrum provides a definitive signature of the compound's "handedness". chiralabsxl.comnih.gov This technique is particularly useful because the biological activity of many chiral drugs is highly dependent on their stereochemical configuration. nih.gov

| Parameter | Description |

|---|---|

| Principle | Measures the difference in absorption of left and right circularly polarized light by a chiral molecule. |

| Application | Determination of absolute and relative stereochemistry of chiral compounds. chiralabsxl.com |

| Output | A CD spectrum with positive or negative peaks (Cotton effects) that are characteristic of the molecule's 3D structure. |

| Significance for this compound | Confirms the absolute configuration, which is critical for its biological activity, by comparing its spectrum to known standards or theoretical models. nih.govchiralabsxl.com |

Bioautographic Methods for Enzyme Inhibition Screening

Bioautographic methods are essential for rapidly screening natural product extracts or synthetic compounds for enzyme inhibitory activity directly on a chromatogram. nih.govnih.gov For this compound, these methods are primarily used to assess its potential as an acetylcholinesterase (AChE) inhibitor. capes.gov.br

The general procedure involves separating the compound or extract on a thin-layer chromatography (TLC) plate. nih.govnih.gov After development, the plate is sprayed with a solution containing the target enzyme (e.g., AChE) and a substrate that produces a colored product upon enzymatic reaction. mdpi.com A common substrate used in AChE assays is 2-naphthyl acetate, which, after hydrolysis by AChE, reacts with a visualizing agent like Fast Blue B salt to produce a colored background. mdpi.comresearchgate.net

Areas on the TLC plate where an inhibitor is present will appear as clear or white zones against the colored background, as the enzymatic reaction has been prevented. mdpi.com This technique allows for the direct visualization of enzyme inhibition and is highly sensitive. Research has shown that a newly developed and validated TLC-bioautography method can detect galanthamine at picogram levels. capes.gov.brresearchgate.net This high sensitivity was instrumental in identifying this compound as a more potent AChE inhibitor than galanthamine itself in extracts of Narcissus jonquilla 'Pipit', with an IC₅₀ value approximately 42% lower than that of galanthamine. capes.gov.brresearchgate.net

| Step | Description | Example Reagents for AChE Inhibition |

|---|---|---|

| 1. Separation | The compound (e.g., this compound) is separated on a TLC plate. nih.gov | Silica gel plate with a mobile phase like chloroform-methanol-ammonia. researchgate.net |

| 2. Enzyme Application | The developed TLC plate is treated with the enzyme solution. mdpi.com | Acetylcholinesterase (AChE) enzyme solution. |

| 3. Substrate Application | The plate is then treated with a substrate solution. mdpi.com | 2-naphthyl acetate. researchgate.net |

| 4. Visualization | A visualizing agent is applied, which reacts with the product of the enzymatic reaction to produce a colored background. mdpi.com | Fast Blue B salt. mdpi.com |

| 5. Detection | Inhibitory activity is observed as clear zones on a colored background. mdpi.com | White spot indicates the location of the AChE inhibitor. |

Computational and Theoretical Studies of 1,2 Dihydrogalanthamine Interactions

Molecular Docking Simulations for Enzyme-Ligand Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand how ligands like galanthamine (B1674398) and its derivatives interact with their enzyme target, acetylcholinesterase (AChE). ddg-pharmfac.netresearchgate.net The primary goal of docking is to simulate the binding process and rank different ligands based on their predicted binding affinity or score. ddg-pharmfac.net

The binding site of human AChE is a deep and narrow gorge, approximately 20 Å deep, which contains several key domains: the catalytic active site (CAS), the peripheral anionic site (PAS) at the gorge entrance, an anionic domain for binding the choline (B1196258) moiety of acetylcholine (B1216132), and an acyl pocket. nih.govddg-pharmfac.net Docking studies have been instrumental in designing galanthamine analogues that can interact with both the CAS and the PAS, potentially offering enhanced therapeutic benefits. nih.govresearchgate.net For instance, by attaching bulky fragments to the galanthamine core via linkers of varying lengths, researchers have designed hybrids that can span the distance between these two sites. nih.govnih.gov

Characterization of Binding Site Interactions (e.g., Hydrogen Bonding, π-π Contacts)

Molecular docking simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand within the enzyme's active site. For galanthamine and its analogues docked into AChE, several key interactions are consistently observed.

Hydrogen Bonding: The hydroxyl group of the galanthamine core is often shown to form crucial hydrogen bonds with amino acid residues in the active site, such as Ser125, Tyr133, Glu202, and His447. researchgate.netresearchgate.net These interactions are vital for anchoring the ligand in a specific orientation.